N-(4-(((1-(1-Piperidinyl)propylidene)amino)sulfonyl)phenyl)acetamide N-(4-(((1-(1-Piperidinyl)propylidene)amino)sulfonyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 126826-71-9
VCID: VC0135251
InChI: InChI=1S/C16H23N3O3S/c1-3-16(19-11-5-4-6-12-19)18-23(21,22)15-9-7-14(8-10-15)17-13(2)20/h7-10H,3-6,11-12H2,1-2H3,(H,17,20)/b18-16-
SMILES: CCC(=NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)N2CCCCC2
Molecular Formula: C16H23N3O3S
Molecular Weight: 337.4 g/mol

N-(4-(((1-(1-Piperidinyl)propylidene)amino)sulfonyl)phenyl)acetamide

CAS No.: 126826-71-9

Main Products

VCID: VC0135251

Molecular Formula: C16H23N3O3S

Molecular Weight: 337.4 g/mol

N-(4-(((1-(1-Piperidinyl)propylidene)amino)sulfonyl)phenyl)acetamide - 126826-71-9

CAS No. 126826-71-9
Product Name N-(4-(((1-(1-Piperidinyl)propylidene)amino)sulfonyl)phenyl)acetamide
Molecular Formula C16H23N3O3S
Molecular Weight 337.4 g/mol
IUPAC Name N-[4-[(Z)-1-piperidin-1-ylpropylideneamino]sulfonylphenyl]acetamide
Standard InChI InChI=1S/C16H23N3O3S/c1-3-16(19-11-5-4-6-12-19)18-23(21,22)15-9-7-14(8-10-15)17-13(2)20/h7-10H,3-6,11-12H2,1-2H3,(H,17,20)/b18-16-
Standard InChIKey STQWMMOPBZPTEJ-UHFFFAOYSA-N
Isomeric SMILES CC/C(=N/S(=O)(=O)C1=CC=C(C=C1)NC(=O)C)/N2CCCCC2
SMILES CCC(=NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)N2CCCCC2
Canonical SMILES CCC(=NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)N2CCCCC2
Synonyms N-[4-[1-(1-piperidyl)propylideneamino]sulfonylphenyl]acetamide
PubChem Compound 6510243
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator